molecular formula C20H26N2OS B6716233 N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline

N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline

Cat. No.: B6716233
M. Wt: 342.5 g/mol
InChI Key: ZMKSZCBQXQCCAS-UHFFFAOYSA-N
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Description

N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline is a complex organic compound characterized by its unique structural features, which include a pyridine ring, a cyclohexyl group, and a sulfinylmethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline typically involves multi-step organic reactions. One common approach starts with the preparation of 3-methylpyridine, which is then subjected to a series of reactions to introduce the cyclohexyl and aniline groups.

    Preparation of 3-methylpyridine: This can be synthesized through the alkylation of pyridine using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the cyclohexyl derivative: The 3-methylpyridine is then reacted with cyclohexyl bromide under conditions that promote nucleophilic substitution, typically using a strong base like sodium hydride.

    Introduction of the aniline group: The intermediate product is further reacted with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyridine and aniline moieties suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structural features of this compound may allow it to act as an inhibitor or modulator of specific biological pathways, potentially leading to the development of new medications.

Industry

In the industrial sector, this compound could be used in the production of advanced materials. Its unique chemical properties might be exploited in the development of polymers, coatings, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring could participate in hydrogen bonding or π-π interactions, while the aniline moiety might engage in covalent bonding with active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-methylpyridine: A simpler analog lacking the cyclohexyl and aniline groups.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the pyridine and sulfinylmethyl groups.

    Aniline: Contains the aniline moiety but lacks the pyridine and cyclohexyl groups.

Uniqueness

N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline is unique due to the combination of its structural features. The presence of the pyridine ring, cyclohexyl group, and sulfinylmethyl group in a single molecule provides a versatile scaffold for various chemical modifications and applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-15-6-5-11-21-20(15)17-8-4-10-19(13-17)22-18-9-3-7-16(12-18)14-24(2)23/h3,5-7,9,11-12,17,19,22H,4,8,10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKSZCBQXQCCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCCC(C2)NC3=CC=CC(=C3)CS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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